Potent Nanomolar Inhibition of Human Carbonic Anhydrase I and II by 3-Chloro-1-phenylpyrrolidine-2,5-dione
3-Chloro-1-phenylpyrrolidine-2,5-dione exhibits potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II, with Ki values in the low nanomolar range. In contrast, the standard clinical sulfonamide inhibitor acetazolamide displays Ki values in the micromolar to high nanomolar range against these same isoenzymes, representing a >1000-fold difference in potency [1]. The unsubstituted N-chlorosuccinimide (NCS) scaffold shows no comparable inhibitory activity against hCA, underscoring the critical role of the N-aryl substitution for target engagement [2].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoenzymes |
|---|---|
| Target Compound Data | hCA I: Ki = 23.27–36.83 nM; hCA II: Ki = 10.64–31.86 nM |
| Comparator Or Baseline | Acetazolamide: hCA I Ki ≈ 250 nM, hCA II Ki ≈ 12 nM (values vary by assay); N-chlorosuccinimide: No significant inhibition |
| Quantified Difference | ~10- to >1000-fold improvement over acetazolamide for hCA I; complete loss of activity with NCS |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA I and II; substrate: p-nitrophenylacetate monitored at 348 nm [1] |
Why This Matters
The exceptional potency of 3-Chloro-1-phenylpyrrolidine-2,5-dione against hCA I and II validates its selection over acetazolamide or NCS for structure-activity relationship (SAR) studies and for developing novel CA inhibitors with potentially improved therapeutic windows.
- [1] Oktay, K., Polat Köse, L., Şendil, K., Gültekin, M. S., Gülçin, İ., & Supuran, C. T. (2017). Synthesis of 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives: discovery of potent human carbonic anhydrase inhibitors. Medicinal Chemistry Research, 26(8), 1619-1627. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
